H-D-Val-OBzl.TosOH
CAS No.: 17662-84-9
Cat. No.: VC0555496
Molecular Formula: C19H25NO5S
Molecular Weight: 379.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17662-84-9 |
|---|---|
| Molecular Formula | C19H25NO5S |
| Molecular Weight | 379.48 |
| IUPAC Name | benzyl (2R)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1 |
| Standard InChI Key | QWUQVUDPBXFOKF-RFVHGSKJSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N |
Introduction
Chemical Identity and Structure
H-D-Val-OBzl.TosOH is chemically identified as benzyl (2R)-2-amino-3-methylbutanoate 4-methylbenzenesulfonic acid. It consists of a D-valine amino acid with a benzyl ester protecting group, existing as a salt with p-toluenesulfonic acid (tosylate) . The compound features the D-isomer of valine, providing specific stereochemical properties that make it particularly valuable in the synthesis of peptides with defined three-dimensional structures .
Identification Data
The compound can be identified through various standard chemical identifiers as presented in Table 1.
Table 1: Chemical Identification Parameters of H-D-Val-OBzl.TosOH
Physical and Chemical Properties
H-D-Val-OBzl.TosOH exhibits distinctive physical and chemical characteristics that influence its application in research and synthesis procedures. Its properties are summarized in Table 2.
Table 2: Physical and Chemical Properties of H-D-Val-OBzl.TosOH
Structural Components
The structure of H-D-Val-OBzl.TosOH consists of three main components:
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D-Valine: A non-proteinogenic amino acid with the R-configuration, featuring a branched aliphatic side chain
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Benzyl Ester Group: Serves as a protecting group for the carboxylic acid function of valine
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p-Toluenesulfonic Acid: Forms a salt with the amino group, enhancing stability and solubility properties
This unique combination of structural elements contributes to the compound's utility in peptide synthesis and other applications in biochemical research .
Applications in Research and Industry
Peptide Synthesis
H-D-Val-OBzl.TosOH serves as a valuable building block in peptide synthesis, particularly in the following applications:
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Introduction of D-valine at the carboxy terminus in conventional peptide synthesis
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Solid-phase peptide synthesis (SPPS), where its solubility in organic solvents and stability under synthesis conditions are advantageous
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Development of peptides with specific stereochemical properties, which is critical for biological activity
The use of D-amino acids like D-valine in peptides often confers increased resistance to enzymatic degradation, making them valuable for developing peptide-based therapeutics with improved pharmacokinetic profiles .
Pharmaceutical Research
In pharmaceutical research, H-D-Val-OBzl.TosOH has been explored for various applications:
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Development of prodrugs, where the benzyl ester group serves as a mask for the parent drug, potentially improving pharmacokinetic properties
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Synthesis of enzyme inhibitors and receptor agonists, leveraging the unique structural features of the D-valine component
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Creation of peptidomimetics that mimic natural peptide hormones or neurotransmitters
Biological Activity and Research Findings
Scientific investigations have revealed several biological activities associated with amino acid derivatives like H-D-Val-OBzl.TosOH:
Analytical and Structural Comparisons
H-D-Val-OBzl.TosOH shares structural similarities with other amino acid derivatives used in peptide synthesis. Table 3 presents a comparative analysis with related compounds.
Table 3: Comparison of H-D-Val-OBzl.TosOH with Related Compounds
This comparison illustrates how subtle structural variations can affect the properties and applications of these compounds in peptide synthesis and pharmaceutical research.
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